10H-Phenothiazine-10-carboxamide, N-(3-((1-methylethyl)thio)propyl)-
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Overview
Description
10H-Phenothiazine-10-carboxamide, N-(3-((1-methylethyl)thio)propyl)- is a complex organic compound belonging to the phenothiazine family. Phenothiazines are known for their diverse applications in pharmaceuticals, particularly as antipsychotic and antihistamine agents. This specific compound features a carboxamide group and a propyl chain substituted with a methylethylthio group, which may impart unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 10H-Phenothiazine-10-carboxamide, N-(3-((1-methylethyl)thio)propyl)- typically involves the following steps:
Formation of Phenothiazine Core: The phenothiazine core can be synthesized through the cyclization of diphenylamine with sulfur.
Introduction of Carboxamide Group: The carboxamide group can be introduced via the reaction of phenothiazine with chloroformamide under basic conditions.
Attachment of Propyl Chain: The propyl chain with the methylethylthio group can be attached through nucleophilic substitution reactions, using appropriate alkyl halides and thiols.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
10H-Phenothiazine-10-carboxamide, N-(3-((1-methylethyl)thio)propyl)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the propyl chain or the phenothiazine core.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, thiols, and other nucleophiles.
Major Products Formed
Oxidation: Oxidized derivatives of the phenothiazine core.
Reduction: Reduced forms of the carboxamide group or the phenothiazine core.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
10H-Phenothiazine-10-carboxamide, N-(3-((1-methylethyl)thio)propyl)- has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use as a pharmaceutical agent, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 10H-Phenothiazine-10-carboxamide, N-(3-((1-methylethyl)thio)propyl)- involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, modulating their activity.
Pathways Involved: It may influence signaling pathways related to oxidative stress, inflammation, and cell proliferation.
Comparison with Similar Compounds
Similar Compounds
10H-Phenothiazine-10-carboxamide: Lacks the propyl chain with the methylethylthio group.
N-benzyl-N-phenyl-10H-phenothiazine-10-carboxamide: Features different substituents on the phenothiazine core.
10-Phenylphenothiazine: Lacks the carboxamide group.
Uniqueness
10H-Phenothiazine-10-carboxamide, N-(3-((1-methylethyl)thio)propyl)- is unique due to the presence of the methylethylthio-substituted propyl chain, which may impart distinct chemical and biological properties compared to other phenothiazine derivatives.
Properties
CAS No. |
53056-55-6 |
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Molecular Formula |
C19H22N2OS2 |
Molecular Weight |
358.5 g/mol |
IUPAC Name |
N-(3-propan-2-ylsulfanylpropyl)phenothiazine-10-carboxamide |
InChI |
InChI=1S/C19H22N2OS2/c1-14(2)23-13-7-12-20-19(22)21-15-8-3-5-10-17(15)24-18-11-6-4-9-16(18)21/h3-6,8-11,14H,7,12-13H2,1-2H3,(H,20,22) |
InChI Key |
IPVFNYOMQWISMS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)SCCCNC(=O)N1C2=CC=CC=C2SC3=CC=CC=C31 |
Origin of Product |
United States |
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